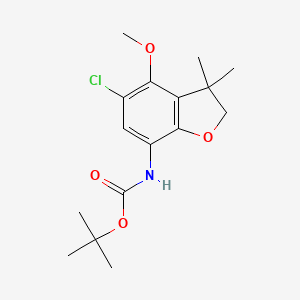

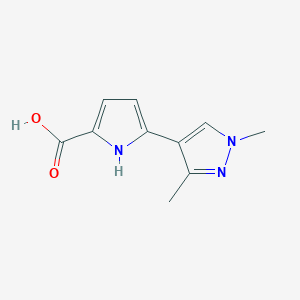

![molecular formula C6H7N3O2 B11782936 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B11782936.png)

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 6,7-dihidro-5H-pirrolo[2,1-c][1,2,4]triazol-7-carboxílico es un compuesto heterocíclico que ha despertado interés debido a sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos, incluida la química medicinal y la síntesis orgánica. Este compuesto presenta un sistema de anillos fusionados que combina las unidades de pirrol y triazol, lo que contribuye a su comportamiento químico y reactividad distintivos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 6,7-dihidro-5H-pirrolo[2,1-c][1,2,4]triazol-7-carboxílico generalmente implica un proceso de varios pasos. Un método informado incluye los siguientes pasos :

Eterificación: El paso inicial implica la eterificación de un precursor adecuado.

Hidrazonación: Este paso introduce un grupo hidracina en la molécula.

Ciclización: El paso de ciclización forma el sistema de anillos fusionados característico del compuesto.

Reducción: Finalmente, el paso de reducción produce el producto deseado con un rendimiento global del 39%.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto requeriría la optimización de las condiciones de reacción, las técnicas de purificación y la garantía de la seguridad y la eficiencia del proceso para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 6,7-dihidro-5H-pirrolo[2,1-c][1,2,4]triazol-7-carboxílico puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: El compuesto puede reducirse para formar diferentes derivados.

Sustitución: Se pueden introducir varios sustituyentes en la molécula a través de reacciones de sustitución.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas, solventes y catalizadores para lograr las transformaciones deseadas.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una diversa gama de derivados.

Aplicaciones Científicas De Investigación

El ácido 6,7-dihidro-5H-pirrolo[2,1-c][1,2,4]triazol-7-carboxílico tiene varias aplicaciones de investigación científica, que incluyen:

Síntesis Orgánica: Su estructura única lo convierte en un intermedio valioso en la síntesis de otras moléculas complejas.

Estudios Biológicos: Las interacciones del compuesto con varios objetivos biológicos son de interés para comprender su mecanismo de acción y sus posibles usos terapéuticos.

Mecanismo De Acción

El mecanismo de acción del ácido 6,7-dihidro-5H-pirrolo[2,1-c][1,2,4]triazol-7-carboxílico implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe la quinasa 1 de proteína que interactúa con el receptor (RIPK1), un actor clave en la necroptosis . El compuesto se une al bolsillo alostérico de RIPK1, impidiendo su activación y la posterior muerte celular necropótica. Este mecanismo destaca su potencial como agente terapéutico en enfermedades donde la necroptosis juega un papel crítico.

Comparación Con Compuestos Similares

Compuestos Similares

6,7-Dihidro-5H-pirrolo[1,2-b][1,2,4]triazol: Este compuesto comparte un sistema de anillos fusionados similar, pero difiere en la posición de los átomos de nitrógeno dentro del anillo de triazol.

6,7-Dihidro-2-pentafluorofenil-5H-pirrolo[2,1-c][1,2,4]triazolio:

Singularidad

El ácido 6,7-dihidro-5H-pirrolo[2,1-c][1,2,4]triazol-7-carboxílico es único debido a su fusión de anillo específica y su grupo funcional ácido carboxílico

Propiedades

Fórmula molecular |

C6H7N3O2 |

|---|---|

Peso molecular |

153.14 g/mol |

Nombre IUPAC |

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid |

InChI |

InChI=1S/C6H7N3O2/c10-6(11)4-1-2-9-3-7-8-5(4)9/h3-4H,1-2H2,(H,10,11) |

Clave InChI |

NTDHLDBAQYJTEQ-UHFFFAOYSA-N |

SMILES canónico |

C1CN2C=NN=C2C1C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.